The compound is classified under:
The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be achieved through various methods, often involving multi-step reactions. Recent literature highlights several approaches:
Key parameters in these synthesis methods include:
The molecular structure of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be described as follows:
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine participates in various chemical reactions:
Parameters such as solvent choice (e.g., DMSO or ethanol), temperature control, and reaction time significantly influence yields and product purity.
The mechanism of action for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine primarily relates to its role as a kinase inhibitor:
Inhibition studies have demonstrated subnanomolar IC50 values for BTK inhibition, indicating high potency .
The physical and chemical properties of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine include:
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several notable applications:
The 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold exemplifies a privileged structure in kinase inhibitor design. Its planar, electron-rich core enables optimal hydrogen bonding with kinase hinge regions, where the 2-amine group acts as a key hydrogen bond donor/acceptor. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring form critical bidentate hydrogen bonds with backbone amides (e.g., Met476 in BTK, Glu481 in c-Met), while the pyrrole NH enhances solubility and provides an additional interaction point [3] [7]. The 6-methyl group strategically occupies a hydrophobic pocket adjacent to the ATP-binding site, enhancing selectivity by sterically excluding kinases with bulkier gatekeeper residues. This spatial discrimination is evident in Bruton's tyrosine kinase (BTK) inhibitors, where the methyl group avoids steric clashes with Thr474 in the hydrophobic region [7] [9]. The scaffold's rigidity also minimizes entropic penalties upon binding, contributing to low-nanomolar affinities observed across multiple kinase targets.
Kinase | Interacting Residues | Bond Type | Bond Length (Å) |
---|---|---|---|
c-Met | Met1210, Asp1222 | H-donor/acceptor | 1.8–2.1 |
BTK | Met477, Glu475 | H-acceptor | 2.0 |
CSF1R | Cys666, Asp668 | H-donor | 1.9 |
Axl | Met623, Asp625 | H-acceptor | 2.2 |
The evolution of 6-substituted pyrrolopyrimidines began with non-selective kinase inhibitors like tofacitinib, which featured a 7-deazapurine core. Strategic methylation at C-6 emerged as a key optimization step to enhance potency and kinase selectivity. Early work demonstrated that 6-methyl derivatives exhibited 3–5-fold improved cellular permeability over unmethylated analogs due to modulated logP values (e.g., logP reduction from 2.8 to 2.2) and reduced polar surface area [4] [8]. This modification proved critical in overcoming limitations of first-generation compounds: In BTK inhibitors, 6-methyl incorporation reduced hERG inhibition by 10-fold compared to 6-H analogs, addressing cardiotoxicity concerns [7]. The 2-amine group’s versatility enabled extensive derivatization, with N-functionalization (e.g., cyclopropylmethyl, benzyl) allowing access to auxiliary pockets like the BTK H3 pocket or c-Met specificity pocket. Notably, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives showed superior metabolic stability in human liver microsomes (t1/2 > 120 min) compared to bulkier 6-aryl analogs, which suffered rapid CYP3A4-mediated oxidation [9].
This scaffold demonstrates exceptional polypharmacology across therapeutic areas:
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4